molecular formula C19H17FN2O B11511221 4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

Cat. No.: B11511221
M. Wt: 308.3 g/mol
InChI Key: BOSLITYUWGCIPJ-UHFFFAOYSA-N
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Description

3-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-4-fluorophenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrrolo[1,2-a][1,4]benzodiazepine core, which is a fused ring system, and a fluorophenyl group, which contributes to its unique chemical properties.

Properties

Molecular Formula

C19H17FN2O

Molecular Weight

308.3 g/mol

IUPAC Name

4-(2-fluoro-5-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine

InChI

InChI=1S/C19H17FN2O/c1-23-14-8-9-16(20)15(11-14)19-18-7-4-10-22(18)17-6-3-2-5-13(17)12-21-19/h2-11,19,21H,12H2,1H3

InChI Key

BOSLITYUWGCIPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)C2C3=CC=CN3C4=CC=CC=C4CN2

Origin of Product

United States

Preparation Methods

The synthesis of 3-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-4-fluorophenyl methyl ether involves multiple steps. One common method starts with the preparation of the pyrrolo[1,2-a][1,4]benzodiazepine core. This can be achieved by reacting 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for several hours . The resulting intermediate is then further reacted with appropriate reagents to introduce the fluorophenyl group and the methyl ether functionality.

Industrial production methods typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

3-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-4-fluorophenyl methyl ether can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-4-fluorophenyl methyl ether has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its unique structure, it is explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-4-fluorophenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 3-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-4-fluorophenyl methyl ether include other pyrrolo[1,2-a][1,4]benzodiazepine derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their biological activities and chemical properties. For instance:

    Pyrrolo[1,2-a][1,4]benzodiazepine derivatives: These compounds often exhibit similar biological activities, such as antimicrobial and anticancer properties, but may vary in potency and selectivity.

    Fluorophenyl-containing compounds: The presence of the fluorophenyl group can influence the compound’s lipophilicity, stability, and interaction with biological targets, making each compound unique in its applications.

By comparing these compounds, researchers can identify the unique features and advantages of 3-(5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-4-fluorophenyl methyl ether, such as its specific binding affinity, stability, and biological activity.

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